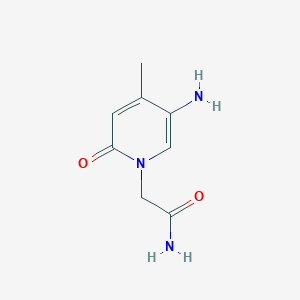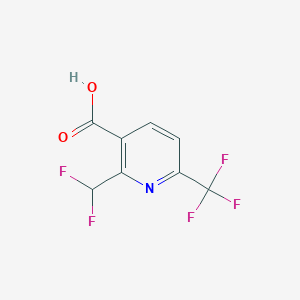
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups can enhance the bioavailability and metabolic stability of biologically active molecules.
Medicine: It is investigated for its potential use in drug design, particularly in the development of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethyl groups can influence the compound’s binding affinity to target proteins, enzymes, or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects. detailed studies on the exact molecular targets and pathways are required to fully elucidate the mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives, such as:
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
Uniqueness
The uniqueness of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid lies in the presence of both difluoromethyl and trifluoromethyl groups, which can provide a distinct combination of properties. This dual fluorination can enhance the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C8H4F5NO2 |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
2-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4F5NO2/c9-6(10)5-3(7(15)16)1-2-4(14-5)8(11,12)13/h1-2,6H,(H,15,16) |
InChIキー |
JBVMMJBOHJHTHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


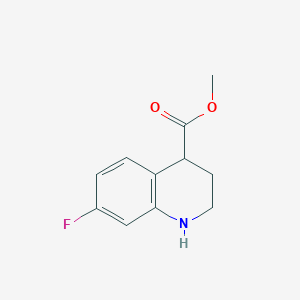
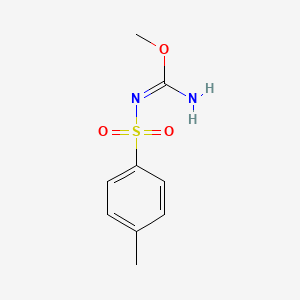
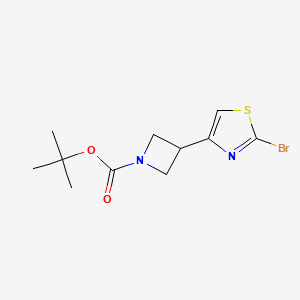
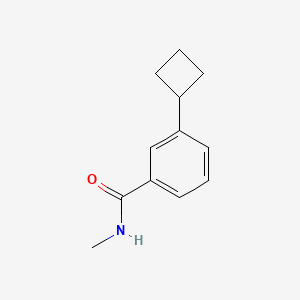

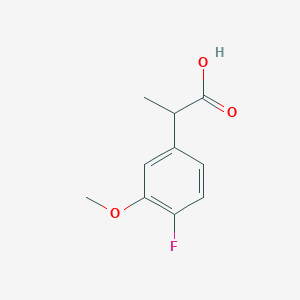
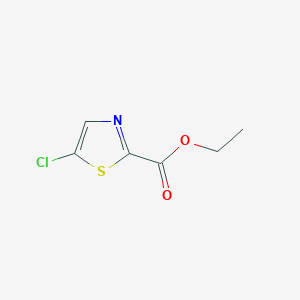

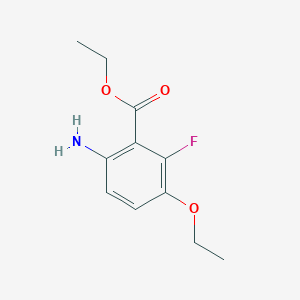

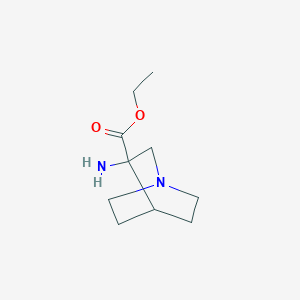
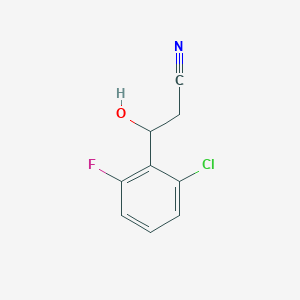
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
